Tacrine hydrochloride monohydrate
Overview
Description
It enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase . This compound has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of other central nervous system disorders .
Mechanism of Action
Target of Action
Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition . By inhibiting this enzyme, Tacrine increases the concentration of acetylcholine in the brain, which is beneficial for patients with Alzheimer’s disease .
Mode of Action
Tacrine is a reversible cholinesterase inhibitor . It binds to acetylcholinesterase and inactivates it, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, Tacrine increases the concentration of acetylcholine at synapses, enhancing the transmission of signals in the cholinergic pathway . This is particularly important in Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Pharmacokinetics
Tacrine is rapidly and well absorbed with peak plasma concentrations achieved within 0.5 to 3 hours after oral administration . It has a wide tissue distribution and is extensively metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme . The elimination half-life of Tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . Its bioavailability is low following oral intake due to extensive first-pass metabolism .
Result of Action
The primary molecular effect of Tacrine is the inhibition of acetylcholinesterase , leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic function, which can improve cognitive function in patients with Alzheimer’s disease .
Action Environment
The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. For example, coadministration of cimetidine, a drug used to treat peptic ulcers, can lead to an elevation of plasma Tacrine concentrations . Additionally, the efficacy and safety of Tacrine can be influenced by the patient’s liver function, as Tacrine is extensively metabolized in the liver .
Biochemical Analysis
Biochemical Properties
Tacrine Hydrochloride Monohydrate is a parasympathomimetic, a reversible cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Cellular Effects
This compound exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by enhancing cholinergic function, which is crucial for memory and cognition .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing the levels of acetylcholine in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Temporal Effects in Laboratory Settings
It is known that the drug has a relatively short half-life, necessitating multiple daily doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. High doses can lead to adverse effects such as hepatotoxicity, while lower doses are generally well-tolerated .
Metabolic Pathways
The major form of metabolism of this compound is in the liver via hydroxylation of the benzylic carbon by Cytochrome P450 1A2. This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .
Transport and Distribution
It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with acetylcholinesterase at the synaptic cleft in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrine hydrochloride hydrate can be synthesized through various methods. One sustainable approach involves using deep eutectic solvents (DESs) under aerobic conditions, achieving a 98% yield . This method replaces volatile organic compounds with more eco-friendly solvents, making it a greener alternative. The optimized protocol scales easily to 3 grams of substrate without yield loss and extends successfully to tacrine derivatives with reduced hepatotoxicity .
Industrial Production Methods: In industrial settings, tacrine hydrochloride hydrate is produced by dissolving an accurately weighed quantity of tacrine hydrochloride in a mobile phase and diluting it quantitatively with the mobile phase to obtain a solution with a known concentration .
Chemical Reactions Analysis
Types of Reactions: Tacrine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and product.
Major Products: The major products formed from these reactions include various derivatives of tacrine, which can have different pharmacological properties and reduced hepatotoxicity .
Scientific Research Applications
Tacrine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a cholinesterase inhibitor in various chemical studies.
Biology: It is used to study the effects of cholinesterase inhibition on biological systems.
Medicine: It has been used in the treatment of Alzheimer’s disease and other central nervous system disorders.
Industry: It is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound used to enhance cholinergic function.
Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424070 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206658-92-6, 7149-50-0 | |
Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacrine hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tacrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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